2,2-二甲基-6-色甲烷磺酰氯

描述

Synthesis Analysis

In the first paper, two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This synthesis process is relevant as it provides insight into the methods used to create sterically hindered sulfonyl chlorides, which could be similar to the synthesis of "2,2-Dimethyl-6-Chromanesulfonyl Chloride".

Molecular Structure Analysis

The molecular and electronic structures of the synthesized isomers were characterized by X-ray single crystal diffraction and ab initio quantum-chemical calculations . These techniques are crucial for understanding the molecular structure of sulfonyl chlorides, which would also be applicable to "2,2-Dimethyl-6-Chromanesulfonyl Chloride".

Chemical Reactions Analysis

The papers do not provide specific reactions for "2,2-Dimethyl-6-Chromanesulfonyl Chloride". However, the first paper discusses the kinetic investigations of substitution reactions in aqueous solutions for the synthesized isomers . This information could be used to infer the reactivity of similar compounds, including "2,2-Dimethyl-6-Chromanesulfonyl Chloride".

Physical and Chemical Properties Analysis

The vibrational spectra of dimethylaminosulfonyl chloride and its C-deuterated derivative were recorded and analyzed in the second paper . This analysis helps in understanding the physical properties such as vibrational frequencies, which could be compared to those of "2,2-Dimethyl-6-Chromanesulfonyl Chloride" if data were available.

The third paper describes a high-performance liquid chromatography method for the separation of dimethylaminoazobenzene sulfonyl amino acids . While this does not directly relate to "2,2-Dimethyl-6-Chromanesulfonyl Chloride", it does provide insight into the analytical techniques that could be used to study the physical and chemical properties of sulfonyl chloride derivatives.

The fourth paper discusses the size-exclusion chromatography of lignins using dimethyl sulfoxide/water and dimethylacetamide . This paper is less relevant to the compound but does offer a perspective on the solubility and analysis of complex organic molecules in various solvents.

Lastly, the fifth paper presents a method for the sensitive determination of pipecolic acid using a fluorescent labelling reagent that is a phenylsulfonyl chloride derivative . This demonstrates the application of sulfonyl chlorides in analytical chemistry, which could be extrapolated to the study of "2,2-Dimethyl-6-Chromanesulfonyl Chloride".

科学研究应用

在离子液体中的化学合成

- 对二甲基-4-硝基苯基磺鎓盐的S(N)2反应进行了研究,可能包括2,2-二甲基-6-色甲烷磺酰氯的衍生物,在离子液体中进行。这些液体提供了在分子溶剂中无法实现的新颖行为 (Hallett et al., 2009)。

生物医学研究中的溶剂可行性

- 与2,2-二甲基-6-色甲烷磺酰氯相关的二甲基亚砜以其作为溶剂在生物医学研究中的应用而闻名。其溶解亲脂性化合物的能力和与水的相溶性突显了它在该领域的重要性 (Sanmartín-Suárez等,2011)。

化学制备方法

- 已经描述了一种从二甲基亚砜-d6制备甲磺酰氯-d3的方法,这种方法可能类似于涉及2,2-二甲基-6-色甲烷磺酰氯的制备方法,展示了该化合物在实验室制备中的多功能性 (Hanai & Okuda, 1977)。

金属离子检测

- 丹磺酰氯,一种与2,2-二甲基-6-色甲烷磺酰氯相关的化合物,已被用于开发一种用于检测锑和铊等有毒金属的荧光传感器 (Qureshi et al., 2019)。

溶剂选择中的反应性

- 在不同溶剂中研究了活化锌与2,2-二甲基丙烯磺酰氯的反应,为了解类似化合物在不同溶剂环境中的反应性提供了见解,例如2,2-二甲基-6-色甲烷磺酰氯 (Freeman & Angeletakis, 1982)。

安全和危害

The compound is considered hazardous. It causes severe skin burns and eye damage . If the exposure limits are exceeded, irritation or other symptoms are experienced . It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). In case of exposure, it is advised to use a full-face respirator .

属性

IUPAC Name |

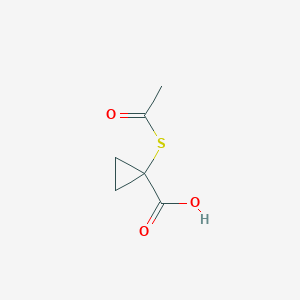

2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQKIRXYJVLZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381544 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-6-Chromanesulfonyl Chloride | |

CAS RN |

131880-55-2 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)

![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)